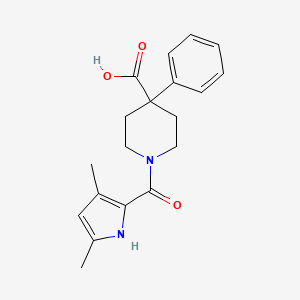![molecular formula C14H14FNO2S B7682443 2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly known as EFMP or simply as compound 1. EFMP has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Mecanismo De Acción
EFMP exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. The exact mechanism of action of EFMP is still under investigation, but it is believed to involve the formation of a covalent bond between the sulfinylmethyl group of EFMP and the active site of the enzyme.
Biochemical and Physiological Effects
EFMP has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a potential candidate for the treatment of neurological disorders. However, the effects of EFMP on other biological systems are still under investigation. Studies have shown that EFMP does not exhibit significant cytotoxicity towards a range of cell lines, suggesting that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFMP has several advantages for lab experiments, including its high purity and stability, making it a viable option for large-scale production. However, EFMP has some limitations, including its relatively low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
For research on EFMP include the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety profile in vivo, and the development of EFMP-based therapeutics for the treatment of neurological disorders. Additionally, EFMP may have potential applications in other areas, such as the development of insecticides and herbicides, which could be explored in future studies.
Conclusion
In conclusion, EFMP is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. EFMP has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a potential candidate for the treatment of neurological disorders. Further research is needed to determine its potential as a therapeutic agent and to explore its potential applications in other areas.
Métodos De Síntesis
EFMP can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the final product, EFMP. The synthesis method has been optimized to obtain high yields of pure EFMP, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
EFMP has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, making EFMP a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-18-14-8-4-6-12(16-14)10-19(17)13-7-3-5-11(15)9-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNWDSPIRUSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CS(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)

![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)